
3-((2R,3R,4R,5S,6R)-5-Acetoxy-6-(acetoxymethyl)-3,4-dihydroxytetrahydro-2H-pyran-2-yl)-3-hydroxypropane-1,2-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-((2R,3R,4R,5S,6R)-5-Acetoxy-6-(acetoxymethyl)-3,4-dihydroxytetrahydro-2H-pyran-2-yl)-3-hydroxypropane-1,2-diyl diacetate is a complex organic molecule characterized by multiple acetoxy and hydroxyl groups attached to a tetrahydropyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2R,3R,4R,5S,6R)-5-Acetoxy-6-(acetoxymethyl)-3,4-dihydroxytetrahydro-2H-pyran-2-yl)-3-hydroxypropane-1,2-diyl diacetate typically involves the following steps:
Starting Materials: The synthesis begins with a suitable sugar derivative, often a protected form of glucose or a similar hexose.
Acetylation: The hydroxyl groups are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Formation of Tetrahydropyran Ring: The protected sugar undergoes cyclization to form the tetrahydropyran ring structure.
Selective Deprotection and Functionalization: Specific hydroxyl groups are selectively deprotected and functionalized to introduce the acetoxymethyl and hydroxypropane groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Acetylation: Utilizing industrial-grade acetic anhydride and catalysts to achieve high yields.
Automated Cyclization: Employing automated reactors to ensure consistent formation of the tetrahydropyran ring.
Purification: Using techniques such as crystallization, chromatography, and distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-((2R,3R,4R,5S,6R)-5-Acetoxy-6-(acetoxymethyl)-3,4-dihydroxytetrahydro-2H-pyran-2-yl)-3-hydroxypropane-1,2-diyl diacetate: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The acetoxy groups can be reduced to hydroxyl groups.
Substitution: The acetoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of polyhydroxylated compounds.
Substitution: Formation of derivatives with varied functional groups.
Wissenschaftliche Forschungsanwendungen
3-((2R,3R,4R,5S,6R)-5-Acetoxy-6-(acetoxymethyl)-3,4-dihydroxytetrahydro-2H-pyran-2-yl)-3-hydroxypropane-1,2-diyl diacetate: has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 3-((2R,3R,4R,5S,6R)-5-Acetoxy-6-(acetoxymethyl)-3,4-dihydroxytetrahydro-2H-pyran-2-yl)-3-hydroxypropane-1,2-diyl diacetate involves:
Molecular Targets: Interacting with specific enzymes and receptors in biological systems.
Pathways: Modulating biochemical pathways related to inflammation, microbial growth, and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- D-Glucitol, 1,5-anhydro-1-C- [4-chloro-3- [ (4-ethoxyphenyl)Methyl]phenyl]-, tetraacetate .
- (2R,3S,4R,5R,6R)-2-(Acetoxymethyl)-5-amino-6-azidotetrahydro-2H-pyran-3,4-diyl diacetate .
Uniqueness
3-((2R,3R,4R,5S,6R)-5-Acetoxy-6-(acetoxymethyl)-3,4-dihydroxytetrahydro-2H-pyran-2-yl)-3-hydroxypropane-1,2-diyl diacetate: is unique due to its specific arrangement of acetoxy and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
This compound , covering its synthesis, reactions, applications, and comparisons with related compounds
Eigenschaften
Molekularformel |
C17H26O12 |
|---|---|
Molekulargewicht |
422.4 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R,6R)-3-acetyloxy-6-(2,3-diacetyloxy-1-hydroxypropyl)-4,5-dihydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H26O12/c1-7(18)25-5-11(27-9(3)20)13(22)17-15(24)14(23)16(28-10(4)21)12(29-17)6-26-8(2)19/h11-17,22-24H,5-6H2,1-4H3/t11?,12-,13?,14-,15-,16-,17+/m1/s1 |
InChI-Schlüssel |
KHTWEUPHUNUPIQ-CDUAPIDISA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)C(C(COC(=O)C)OC(=O)C)O)O)O)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)C(C(COC(=O)C)OC(=O)C)O)O)O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


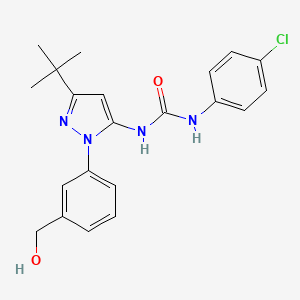

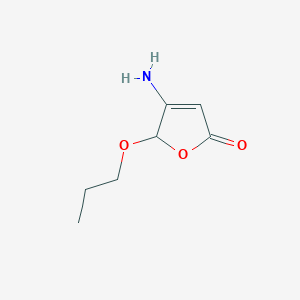
![1-(4-Ethylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12870031.png)

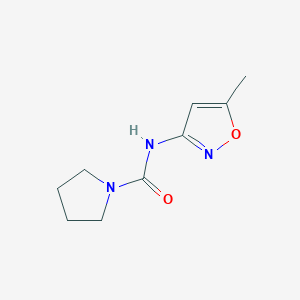
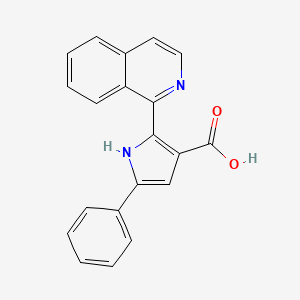


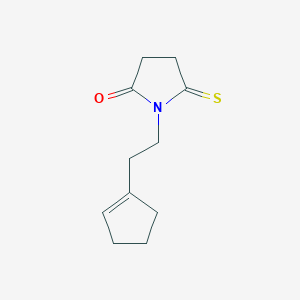

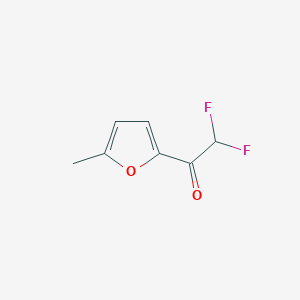

![4-Cyanobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12870084.png)
